molecular formula C12H7BrO2S B1291287 3-Bromodibenzothiophene 5,5-Dioxide CAS No. 116668-69-0

3-Bromodibenzothiophene 5,5-Dioxide

Cat. No.: B1291287
CAS No.: 116668-69-0
M. Wt: 295.15 g/mol
InChI Key: XHRCPNQYOKMDIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromodibenzothiophene S,S-dioxide is a chemical compound with the molecular formula C12H7BrO2S. It is a brominated derivative of dibenzothiophene S,S-dioxide, characterized by the presence of a bromine atom at the third position of the dibenzothiophene ring system. This compound is known for its unique chemical properties and has found applications in various fields, including organic synthesis, pharmaceuticals, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromodibenzothiophene 5,5-Dioxide typically involves the bromination of dibenzothiophene S,S-dioxide. A common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to achieve high yield and purity. The compound is then purified through recrystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 3-Bromodibenzothiophene S,S-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted dibenzothiophene derivatives can be obtained.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Sulfides.

Scientific Research Applications

3-Bromodibenzothiophene S,S-dioxide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromodibenzothiophene 5,5-Dioxide involves its interaction with molecular targets through its bromine and sulfone functional groups. These interactions can lead to various chemical transformations, including nucleophilic substitution and redox reactions. The compound’s ability to undergo these reactions makes it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Uniqueness: 3-Bromodibenzothiophene S,S-dioxide is unique due to its specific bromine substitution, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in targeted synthetic applications and material science .

Properties

IUPAC Name

3-bromodibenzothiophene 5,5-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrO2S/c13-8-5-6-10-9-3-1-2-4-11(9)16(14,15)12(10)7-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRCPNQYOKMDIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2(=O)=O)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromodibenzothiophene 5,5-Dioxide
Reactant of Route 2
Reactant of Route 2
3-Bromodibenzothiophene 5,5-Dioxide
Reactant of Route 3
3-Bromodibenzothiophene 5,5-Dioxide
Reactant of Route 4
Reactant of Route 4
3-Bromodibenzothiophene 5,5-Dioxide
Reactant of Route 5
3-Bromodibenzothiophene 5,5-Dioxide
Reactant of Route 6
3-Bromodibenzothiophene 5,5-Dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.